![molecular formula C18H27ClN2 B3088461 (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride CAS No. 1185303-44-9](/img/structure/B3088461.png)
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride
Overview
Description
(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride , also known by its chemical formula C18H27ClN2 , is a compound used primarily for proteomics research . It falls within the category of biochemicals and is intended solely for research purposes, not for diagnostic or therapeutic use . The molecular weight of this compound is approximately 306.87 g/mol .
Molecular Structure Analysis
The molecular formula C18H27ClN2 provides insights into the composition of this compound. The structure likely involves an adamantane moiety (a rigid, cage-like hydrocarbon) linked to an ethyl group and a pyridine ring . The amine group is also present, and the compound exists as a hydrochloride salt .
Scientific Research Applications
Catalytic Applications
Adamantane derivatives, including compounds related to (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, have been explored for their catalytic properties in selective hydroxylation reactions. For instance, diiron(III) complexes with tridentate 3N ligands, which include adamantane-based structures, demonstrate significant catalytic efficiency in the hydroxylation of alkanes, such as cyclohexane and adamantane, using m-chloroperbenzoic acid as the oxidant. These complexes exhibit high selectivity for alcohol over ketone production and demonstrate considerable total turnover numbers (TTNs) in these reactions (Sankaralingam & Palaniandavar, 2014).
Synthesis of Piperidines
The synthesis of substituted piperidines is another area where adamantane derivatives, such as (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, find application. Research has demonstrated that quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides can be effectively reduced and hydroarylated to afford phenylpiperidines with specific spatial orientations of the phenyl substituent. These processes are crucial for developing compounds with potential pharmacological applications (Shadrikova et al., 2016).
Antibacterial Activity
Adamantane derivatives also exhibit promising antibacterial properties. For instance, bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride has been synthesized and assessed for its antibacterial activity. This research indicates the potential of adamantane-based compounds in contributing to the development of new antibacterial agents, highlighting their importance in medicinal chemistry and pharmacology (Krylov et al., 2016).
Mechanism of Action
Target of Action
It is known that adamantane derivatives, such as rimantadine, have antiviral activity . They suppress the early stage of specific replication from the penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
It is hypothesized that the presence of two adamantane moieties could be responsible for its antibacterial activity . This is because adamantane derivatives are known to have a broad spectrum of biological activity .
Biochemical Pathways
It is known that adamantane derivatives can interfere with viral replication processes .
Result of Action
It is known that adamantane derivatives can have antiviral and antibacterial effects .
properties
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVABNILOXILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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